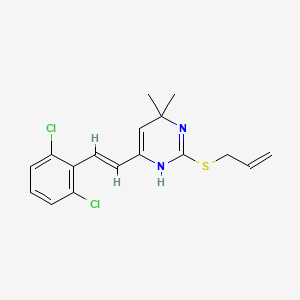
2-(Allylsulfanyl)-4-(2,6-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine
描述
2-(Allylsulfanyl)-4-(2,6-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine is a synthetic organic compound characterized by its unique structure, which includes an allylsulfanyl group, a dichlorostyryl moiety, and a dihydropyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylsulfanyl)-4-(2,6-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dihydropyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Allylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with allylthiol in the presence of a base.
Attachment of the Dichlorostyryl Moiety: This can be accomplished through a Heck coupling reaction, where a dichlorostyrene derivative is coupled with the dihydropyrimidine core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-(Allylsulfanyl)-4-(2,6-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine can undergo various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the dichlorostyryl moiety can be reduced to form the corresponding saturated compounds.
Substitution: The chlorine atoms in the dichlorostyryl moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated derivatives of the dichlorostyryl moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Allylsulfanyl)-4-(2,6-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(Allylsulfanyl)-4-(2,6-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The allylsulfanyl group can act as a reactive site for covalent modification of target proteins, while the dichlorostyryl moiety may interact with hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
- 2-(2,6-Dichlorostyryl)-1-methylpyridinium iodide
- 2-(2,6-Dichlorostyryl)-1-methylquinolinium iodide
Uniqueness
2-(Allylsulfanyl)-4-(2,6-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine is unique due to the presence of the allylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the dichlorostyryl moiety with the dihydropyrimidine core also contributes to its unique properties, making it a valuable compound for various applications.
属性
IUPAC Name |
6-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-prop-2-enylsulfanyl-1H-pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2S/c1-4-10-22-16-20-12(11-17(2,3)21-16)8-9-13-14(18)6-5-7-15(13)19/h4-9,11H,1,10H2,2-3H3,(H,20,21)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUZRIZDQUTGNE-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(NC(=N1)SCC=C)C=CC2=C(C=CC=C2Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=C(NC(=N1)SCC=C)/C=C/C2=C(C=CC=C2Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


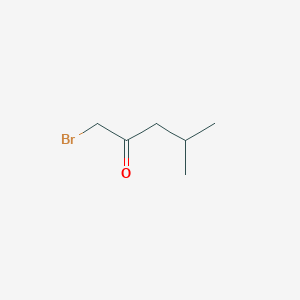
![1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B3035064.png)
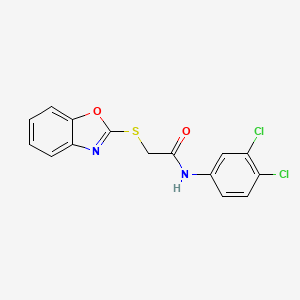
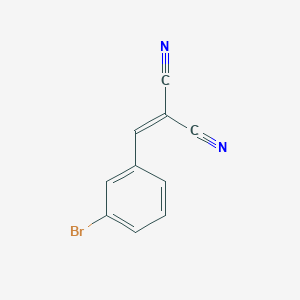
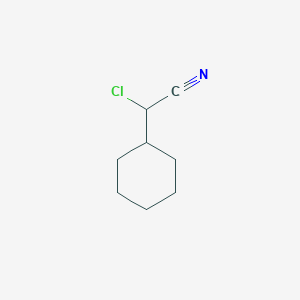
![2-[(4-Chlorophenyl)sulfanyl]-4-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B3035070.png)

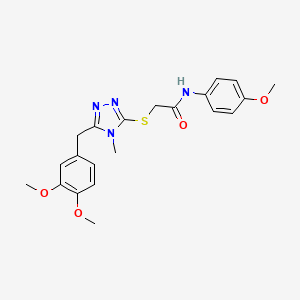
![2-[3-(dimethylamino)phenoxy]-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B3035073.png)
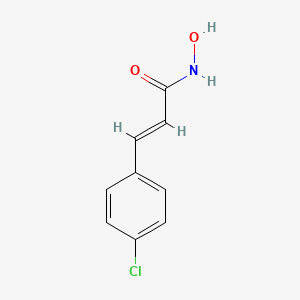
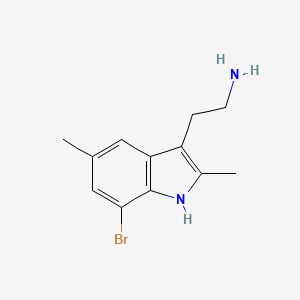
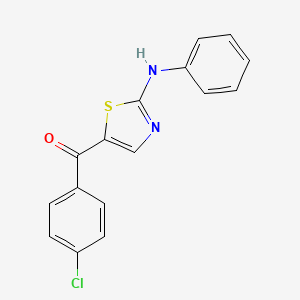

![3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide](/img/structure/B3035084.png)
